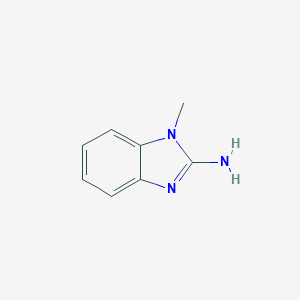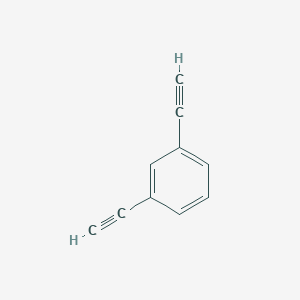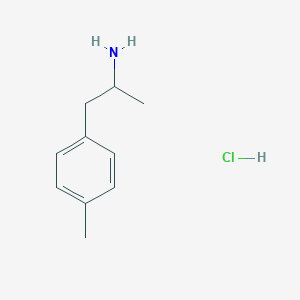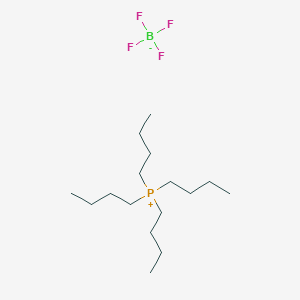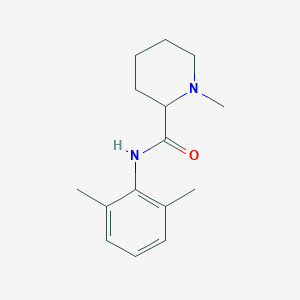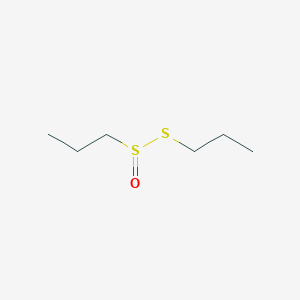![molecular formula C21H14N2O2 B158408 Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- CAS No. 10228-01-0](/img/structure/B158408.png)
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- is a synthetic compound that belongs to the family of quinacridone derivatives. It has been widely studied for its potential applications in various fields, including material science, biology, and medicine.
Wirkmechanismus
The mechanism of action of Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- varies depending on its application. In cancer cells, it inhibits topoisomerase II activity, leading to DNA damage and cell death. In malaria parasites, it disrupts the heme detoxification pathway, leading to the accumulation of toxic heme and parasite death. In Alzheimer's disease, it inhibits the aggregation of amyloid-β peptides, which are believed to play a key role in the development of the disease.
Biochemische Und Physiologische Effekte
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In malaria parasites, it disrupts the heme detoxification pathway and inhibits parasite growth. In Alzheimer's disease, it inhibits the aggregation of amyloid-β peptides and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- in lab experiments include its high potency and selectivity, its fluorescent properties, and its potential as a drug candidate. However, its limitations include its low solubility in aqueous solutions, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are several future directions for the research on Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-. These include the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as optoelectronics and catalysis, the investigation of its mechanism of action in more detail, and the evaluation of its safety and efficacy as a drug candidate in clinical trials.
In conclusion, Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- is a synthetic compound that has been widely studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in different fields.
Synthesemethoden
The synthesis of Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- involves several steps, including the condensation of 2-aminobenzoic acid with 2-nitrobenzaldehyde, reduction of the resulting nitro compound, cyclization of the intermediate, and oxidation of the final product. The yield and purity of the compound depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- has been extensively investigated for its potential applications in various fields. In material science, it has been used as a fluorescent dye for imaging and sensing applications. In biology, it has been studied as a potential anticancer agent, as it can induce apoptosis in cancer cells by inhibiting topoisomerase II activity. In medicine, it has been evaluated as a potential drug candidate for the treatment of various diseases, including malaria, tuberculosis, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
10228-01-0 |
|---|---|
Produktname |
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- |
Molekularformel |
C21H14N2O2 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C21H14N2O2/c1-11-6-7-17-13(8-11)21(25)15-10-18-14(9-19(15)23-17)20(24)12-4-2-3-5-16(12)22-18/h2-10H,1H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
MHNYFZUKHPYYCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
Andere CAS-Nummern |
10228-01-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



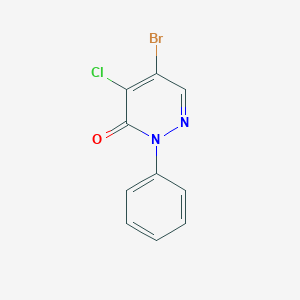
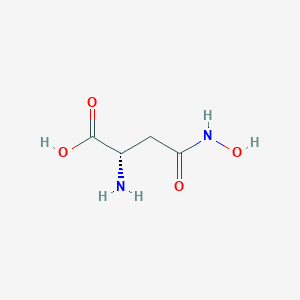
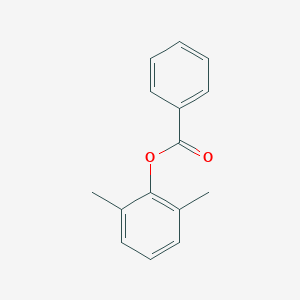
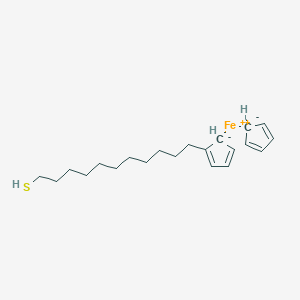
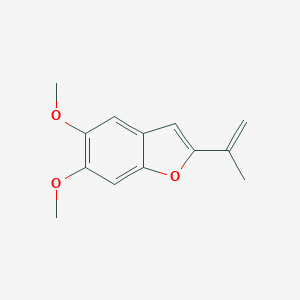
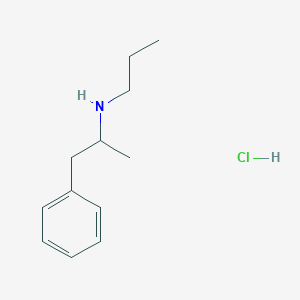
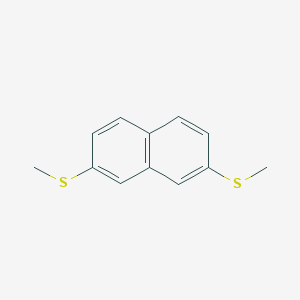
![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
